

(2R,3S)-Boc-3-Phenylisoserine: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (2R,3S)-boc-3-Phenylisoserine

Cat. No.: B558829

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(2R,3S)-tert-butoxycarbonyl-3-Phenylisoserine, with the CAS number 145514-62-1, is a chiral amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its specific stereochemistry and the presence of a Boc protecting group make it a valuable intermediate in medicinal chemistry, particularly in the development of taxane-based anticancer agents. This technical guide provides a comprehensive overview of its chemical properties, applications, and synthesis methodologies for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(2R,3S)-Boc-3-Phenylisoserine is an off-white crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) group protects the amino functionality, enhancing its stability and facilitating its use in peptide synthesis and other coupling reactions.[3] The phenyl group at the 3-position imparts hydrophobic characteristics, influencing its solubility and interactions within biological systems.[3]

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
CAS Number	145514-62-1	[1][4]
Molecular Formula	C ₁₄ H ₁₉ NO ₅	[1][4]
Molecular Weight	281.31 g/mol	[1][5]
Purity	≥ 99% (HPLC)	[1]
Melting Point	129-134 °C	[1]
Optical Rotation	[α] _D ²⁰ = +50 ± 2° (c=1 in 1N NaOH)	[1]
Appearance	Off-white powder	[1]
Density	1.239 ± 0.06 g/cm ³ (Predicted)	[6]
Boiling Point	470.4 ± 45.0 °C (Predicted)	[6]
Storage Conditions	0-8°C	[1][7]

Synonyms: This compound is also known by several other names, including:

- (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid[3]
- (2R,3S)-3-t-butoxycarbonylamino-2-hydroxy-3-phenylpropanoic acid[2]
- Boc-(2R,3S)-3-phenylisoserine[1][8]
- Docetaxel Related Compound 2[3][5][9][10]

Applications in Pharmaceutical Development

The primary application of **(2R,3S)-Boc-3-Phenylisoserine** lies in its role as a key intermediate in the synthesis of taxane derivatives, a class of potent anti-cancer drugs.[11][12]

- **Synthesis of Docetaxel:** It is a crucial building block for the side chain of Docetaxel, a semi-synthetic taxane used in the treatment of various cancers.[3][5][9] The specific (2R,3S) stereochemistry is essential for the biological activity of the final drug molecule, as it dictates the interaction with its target, tubulin.[3]

- **Peptide Synthesis:** As a protected amino acid derivative, it is utilized in the synthesis of peptides, particularly for developing biologically active compounds and pharmaceuticals.[1] The Boc protecting group allows for controlled peptide bond formation.[1][3]
- **Drug Discovery:** Its unique structure is leveraged in the design of novel drug candidates targeting specific biological pathways.[1] Researchers utilize it to create complex molecular architectures for innovative drug design and development.[1]

Synthesis Methodologies

The asymmetric synthesis of N-protected (2R,3S)-3-phenylisoserine derivatives is a critical step in the production of taxane-based drugs. Two notable methods for achieving the desired stereochemistry are the Ojima β -Lactam Asymmetric Synthesis and the Sharpless Asymmetric Dihydroxylation.

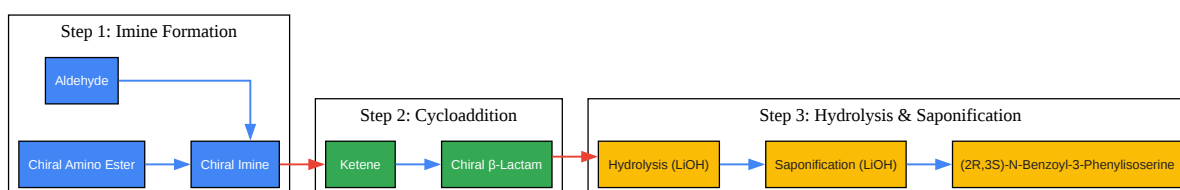
Ojima β -Lactam Asymmetric Synthesis

This method is renowned for its high diastereoselectivity and enantioselectivity, proceeding through a chiral β -lactam intermediate.[13] The key steps involve a [2+2] cycloaddition followed by hydrolysis.[13]

Experimental Protocol:

- **Formation of Chiral Imine:** A chiral amino ester (e.g., (S)-ethyl lactate) is reacted with an appropriate aldehyde.[13]
- **[2+2] Cycloaddition:** The chiral imine undergoes a [2+2] cycloaddition with a ketene to form a chiral β -lactam.[13]
- **Purification:** The crude product is purified by column chromatography on silica gel.[13]
- **Hydrolysis of the β -Lactam:** The purified chiral β -lactam is dissolved in a mixture of ethanol and water. Lithium hydroxide (LiOH) is added as a base, and the mixture is stirred at room temperature for 2-4 hours.[13]
- **Neutralization and Extraction:** The reaction mixture is neutralized with a dilute acid (e.g., 1N HCl) and the product is extracted with ethyl acetate.[13]

- **Final Product Isolation:** The organic layer is washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure to yield the crude N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.[13]
- **Saponification:** The crude ethyl ester is dissolved in a mixture of THF and water, and LiOH is added. After the reaction is complete, the mixture is acidified with 1N HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the final product, which can be further purified by recrystallization.[13]



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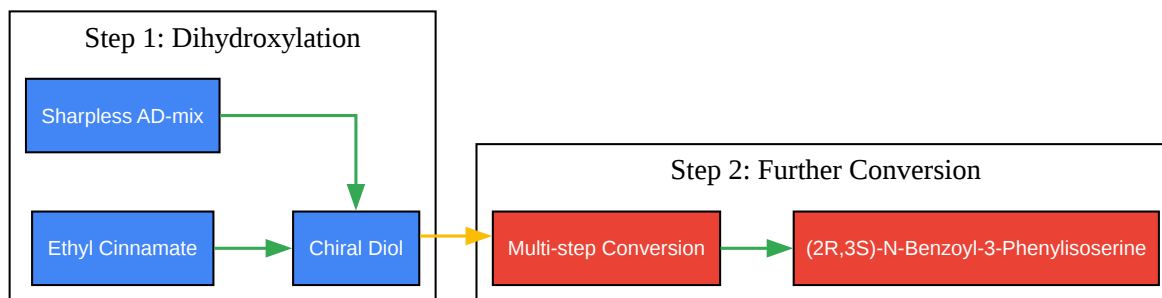
Caption: Ojima β -Lactam Synthesis Workflow.

Sharpless Asymmetric Dihydroxylation

This highly reliable and enantioselective method is used to synthesize chiral diols from prochiral olefins.[13] In the context of the Taxol side chain, ethyl cinnamate is the starting material.[13]

Experimental Protocol:

- **Asymmetric Dihydroxylation:** Ethyl cinnamate is subjected to Sharpless asymmetric dihydroxylation conditions (using AD-mix- β) to produce a chiral diol.[13]
- **Conversion to Final Product:** The resulting chiral diol is then converted through a series of steps (not detailed in the provided search results) to yield N-Benzoyl-(2R,3S)-3-phenylisoserine.[13]



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Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Analytical Data

While comprehensive raw analytical data such as NMR and HPLC spectra are not publicly available in the search results, several suppliers indicate that this information is available upon request.[14][15] The purity of the compound is typically determined by HPLC to be $\geq 99\%$.[1]

Conclusion

(2R,3S)-Boc-3-Phenylisoserine is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the utility of the Boc protecting group make it indispensable for the synthesis of complex drug molecules, most notably the anticancer agent Docetaxel. The established synthetic routes, such as the Ojima β -Lactam synthesis and Sharpless Asymmetric Dihydroxylation, provide reliable methods for its production with high stereochemical control. This guide provides a foundational understanding of this key intermediate for professionals engaged in drug discovery and development.

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